4-(3-Fluorophenyl)oxan-4-amine hydrochloride
Description
Historical Context of Fluorinated Tetrahydropyran Derivatives in Drug Discovery
Tetrahydropyrans have emerged as critical scaffolds due to their ability to mimic cyclohexane’s three-dimensionality while introducing hydrogen-bonding capabilities via the oxygen atom. The incorporation of fluorine into THP derivatives, as seen in this compound, originated from the need to fine-tune lipophilicity and metabolic stability. Fluorine’s electronegativity and small atomic radius enable subtle modifications to aromatic interactions without steric disruption, a strategy first validated in CNS and oncology therapeutics.
For example, venetoclax—a Bcl-2 inhibitor—utilizes a THP-amine fragment to achieve selective binding, bypassing thrombocytopenia risks associated with earlier morpholine-based analogs. Similarly, AstraZeneca’s ATM kinase inhibitor AZD0156 employs a THP-amine motif to enhance aqueous solubility and reduce tissue accumulation, culminating in a 140-fold improvement in predicted clinical dosage compared to its predecessor. These successes underscore the THP scaffold’s versatility, which this compound further refines through fluorine substitution.
Table 1: Comparative Properties of Tetrahydropyran vs. Cyclohexane Derivatives
| Property | Tetrahydropyran Derivatives | Cyclohexane Derivatives |
|---|---|---|
| LogP | 2.21 | 3.5–4.0 |
| Hydrogen Bond Acceptors | 2 | 0 |
| Polar Surface Area | 35.25 Ų | 0 Ų |
Role of Structural Hybridization in Modern Pharmacophore Design
This compound exemplifies pharmacophore hybridization, merging the THP scaffold’s rigidity with fluorophenyl’s electronic effects. The compound’s SMILES notation ($$ \text{C1COCCC1(C2=CC(=CC=C2)F)N.Cl} $$) reveals a stereoelectronically optimized structure where the fluorine atom ortho to the amine group likely enhances π-stacking with hydrophobic protein pockets while modulating basicity. This design aligns with hybrid strategies that combine fragments from distinct bioactive molecules to exploit synergistic interactions.
In the context of topoisomerase II inhibitors, hybridization techniques have yielded dual-action compounds by merging merbarone’s pyrimidine carboxamide with etoposide’s glycosidic moiety. Similarly, this compound’s structure may enable multi-target engagement, as its amine group facilitates hydrogen bonding, while the fluorophenyl ring contributes to van der Waals interactions. The THP ring’s chair conformation further preorganizes the molecule for optimal binding, reducing entropy penalties upon target association.
Table 2: Key Structural Features of this compound
| Feature | Value/Description | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{15}\text{ClFNO} $$ | |
| Molecular Weight | 231.69 g/mol | |
| LogP | 2.21 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 1 |
The compound’s synthetic accessibility—evidenced by commercial availability in 98% purity—positions it as a practical building block for further derivatization. Its compatibility with late-stage functionalization (e.g., introducing azaindole or cinnoline groups) mirrors trends in kinase inhibitor development, where THP cores serve as modular platforms for affinity and selectivity optimization. By balancing lipophilicity ($$ \text{LogP} = 2.21 $$) with polar surface area, this scaffold addresses permeability challenges common to highly aromatic drug candidates, offering a template for CNS-penetrant or orally bioavailable molecules.
Properties
IUPAC Name |
4-(3-fluorophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8H,4-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOUZNOITZMNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride typically involves the reaction of 3-fluorophenylboronic acid with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution under acidic or basic conditions:
Yields for such reactions range from 52–91% in analogous tetrahydropyran-4-amine systems . Steric hindrance from the oxane ring may reduce reactivity compared to linear amines.
Condensation and Cyclization
The amine participates in cyclocondensation to form heterocycles:
Example Reaction Pathway :
\underline{Reagents}: Ketones/aldehydes (e.g., benzaldehyde), acid catalysis
\underline{Conditions}: Reflux in ethanol, 12–24 hrs
\underline{Product}: Tetrahydroquinoline derivatives via Schiff base intermediates.
Key factors:
-
Electron-withdrawing fluorine at meta position directs electrophilic substitution to ortho/para positions on the phenyl ring.
-
Cyclization kinetics depend on solvent polarity and temperature.
Oxidation:
The amine oxidizes to nitroso or nitro derivatives under strong oxidizers (e.g., KMnO₄/H₂SO₄), though this is rarely utilized due to over-oxidation risks.
Reductive Amination:
\underline{Reagents}: Aldehydes (e.g., formaldehyde), NaBH₃CN
\underline{Conditions}: Methanol, RT, 6–12 hrs
\underline{Product}: Secondary amines for SAR studies in drug discovery .
Electrophilic Aromatic Substitution (EAS)
The meta-fluorophenyl group undergoes directed EAS, albeit slower than non-fluorinated analogs:
| Reaction | Reagents | Position | Yield* |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to F | ~40% |
| Bromination | Br₂/FeBr₃, 50°C | Ortho to F | ~35% |
*Yields estimated from fluorophenyl-oxane analogs .
Salt Formation and pH-Dependent Behavior
The hydrochloride salt dissociates in aqueous solutions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction Type | Catalysts | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl amines |
Limitations: Fluorine’s electronegativity reduces electron density, requiring optimized ligands.
Stability and Degradation Pathways
-
Hydrolysis : Stable in neutral water but hydrolyzes in strong acid/base to 3-fluorobenzoic acid derivatives .
-
Thermal Decomposition : >200°C yields HF and aromatic amines .
Comparative Reactivity with Structural Analogs
| Compound | Acylation Rate (Relative) | EAS Reactivity |
|---|---|---|
| 4-(4-Fluorophenyl)oxan-4-amine | 1.0 | Moderate |
| 4-(3-Fluorophenyl)oxan-4-amine | 0.8 | Low |
| 4-Phenyloxan-4-amine | 1.2 | High |
Scientific Research Applications
4-(3-Fluorophenyl)oxan-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Fluorine vs.
- Meta-Fluorine vs. Para-Fluorine : The meta-fluorine in the target compound may reduce steric hindrance compared to para-substituted analogs (e.g., 4-[(4-fluorophenyl)methyl]oxan-4-amine), enabling distinct conformational preferences .
- Trifluoromethoxy Group : The trifluoromethoxy substituent in CID 63220274 introduces enhanced lipophilicity and metabolic resistance, making it advantageous in drug design .
Functional Group Modifications
- Methoxy vs.
- Methyl vs. Hydrogen : The methyl group in 4-[(3-fluorophenyl)methyl]oxan-4-yl-methanamine (259.75 g/mol) adds steric bulk, which could impact pharmacokinetic properties such as absorption and distribution .
Biological Activity
4-(3-Fluorophenyl)oxan-4-amine hydrochloride is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₁H₁₄ClFNO
- Molecular Weight : Approximately 195.233 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors. The presence of the fluorophenyl group enhances its lipophilicity, which may improve bioavailability and therapeutic effects. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurodegenerative diseases.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Receptor Interaction : It shows binding affinity to serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, contributing to its pharmacological profile.
Case Studies
- Preclinical Studies : Initial studies have demonstrated that this compound may possess antipsychotic properties similar to other known antipsychotics. However, detailed clinical trials are necessary to confirm efficacy and safety .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that the unique fluorine substitution at the meta position significantly influences biological activity. This substitution enhances receptor binding affinity compared to compounds lacking this modification.
Data Table: Comparative Biological Activity
| Compound Name | Binding Affinity (Ki) | Biological Activity | Notes |
|---|---|---|---|
| This compound | TBD | Antidepressant-like effects | Ongoing studies |
| 4-(4-Fluorophenyl)oxan-4-amine hydrochloride | TBD | Antipsychotic effects | Higher efficacy in receptor binding |
| 2-(4-Fluorophenyl)oxan-4-amine hydrochloride | TBD | Moderate activity | Different fluorophenyl positioning |
Applications in Drug Development
The compound is being explored as a potential lead for developing new drugs targeting central nervous system disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-fluorophenyl)oxan-4-amine hydrochloride, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of oxane derivatives with 3-fluorophenyl groups. For example, coupling 3-fluorophenylmagnesium bromide with oxane-4-one under inert conditions (e.g., N₂ atmosphere), followed by reductive amination using sodium cyanoborohydride in acidic media. Yields >70% are achievable when reaction temperatures are maintained at 0–5°C during the amination step . Purification via recrystallization in ethanol/water (3:1 v/v) improves purity to >95% .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the presence of the 3-fluorophenyl group (δ ~6.8–7.4 ppm for aromatic protons) and oxane ring protons (δ ~3.5–4.0 ppm).
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) detects impurities <1% .
- Elemental Analysis : Matches calculated values for C, H, N, and Cl within ±0.3% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
